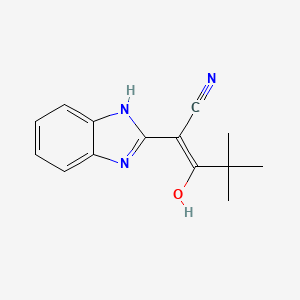

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound with a unique structure that includes a benzodiazole ring fused with a pentanenitrile moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of a benzodiazole derivative with a suitable nitrile compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, can vary depending on the exact synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

化学反应分析

Reactivity of the Benzodiazole Ring

The benzodiazole core in this compound is electron-deficient due to the conjugation of nitrogen lone pairs with the aromatic system. This property facilitates:

Electrophilic Substitution

-

Nitration/Sulfonation : Under acidic conditions, electrophilic substitution may occur at the activated C-5 or C-6 positions of the benzodiazole ring, though steric hindrance from the adjacent substituents could limit reactivity .

-

Halogenation : Chlorination or bromination is possible using reagents like aqua regia or NBS, as seen in related benzimidazole derivatives .

Ring-Opening Reactions

-

In strongly acidic or basic conditions, the benzodiazole ring may undergo hydrolysis to form a diaminobenzene derivative. This is analogous to demethylation reactions observed in benzimidazole-4,7-diones .

Reactivity of the 4,4-Dimethyl-3-oxopentanenitrile Moiety

The ketone and nitrile groups in this segment enable diverse transformations:

Nucleophilic Addition

-

Cyanohydrin Formation : The ketone reacts with hydrogen cyanide (HCN) to form a cyanohydrin, though steric bulk from the 4,4-dimethyl group may hinder this process .

-

Grignard Reagents : Organometallic reagents can attack the carbonyl carbon, yielding tertiary alcohols. For example:

R Mg X+C O→R C O Mg XH2OR C OHThis reactivity is consistent with studies on 4,4-dimethyl-3-oxopentanenitrile intermediates .

Condensation Reactions

-

Knoevenagel Condensation : The ketone reacts with active methylene compounds (e.g., malononitrile) in the presence of a base to form α,β-unsaturated derivatives .

-

Enolate Formation : Deprotonation with LDA or NaH generates enolates for alkylation or acylation .

Nitrile Transformations

-

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid (H3O+) or an amide (H2O2/NaOH) .

-

Reduction : Catalytic hydrogenation (H2/Pd) converts the nitrile to a primary amine .

Cross-Reactivity Between Functional Groups

The proximity of the benzodiazole and ketone/nitrile groups enables unique tandem reactions:

Intramolecular Cyclization

-

Under thermal or photolytic conditions, the nitrile may react with the ketone to form a pyridine or pyrazine ring, as observed in structurally similar compounds .

Chelation-Driven Reactions

-

The compound can act as a ligand for transition metals (e.g., Cu, Pd), leveraging the benzodiazole nitrogen and ketone oxygen for coordination. This property is exploited in catalysis or metal-organic framework synthesis .

Stability Under Reaction Conditions

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing the benzodiazole moiety exhibit promising anticancer properties. The structure of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile allows for modifications that can enhance its biological activity. Research has shown that similar derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range .

Antimicrobial Properties

The compound's unique structure may also contribute to antimicrobial activities. Benzodiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities. Preliminary screenings of related compounds suggest that modifications can lead to enhanced efficacy against resistant strains of bacteria and fungi .

Organic Synthesis

Versatile Intermediate

The compound serves as a versatile intermediate in organic synthesis due to its reactive nitrile and ketone functional groups. It is particularly useful in the synthesis of complex organic molecules through various reactions such as nucleophilic additions and condensation reactions. For example, it can facilitate the formation of amino acids and esters, which are essential building blocks in organic chemistry .

Catalysis Studies

In synthetic chemistry, this compound is being investigated for its role in catalytic processes. Researchers are exploring its behavior in the presence of different catalysts to optimize reaction pathways and improve yield efficiencies. The compound's ability to participate in diverse chemical reactions makes it a candidate for developing new synthetic methodologies aimed at enhancing reaction selectivity and efficiency .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices is being studied for potential applications in advanced materials. Its unique chemical properties may allow for the development of polymers with enhanced thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing to evaluate their performance in various applications such as coatings and structural materials .

Case Studies

作用机制

The mechanism of action of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use, whether in medicinal chemistry or materials science.

相似化合物的比较

Similar Compounds

- 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile

- 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanedial

- 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanedinitrile

Uniqueness

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

属性

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-14(2,3)12(18)9(8-15)13-16-10-6-4-5-7-11(10)17-13/h4-7,18H,1-3H3,(H,16,17)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBYVTZBUZYMMG-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。